2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinolin-6-amine
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Overview
Description
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds have garnered significant attention due to their diverse biological activities against various pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinolin-6-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
Scientific Research Applications
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antibacterial and neuroprotective effects.
Medicine: The compound is being investigated for its potential therapeutic applications in treating neurodegenerative disorders and infections.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. This can lead to various biological outcomes, such as inhibition of bacterial growth or protection of neuronal cells .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine is unique due to its specific structure, which combines the tetrahydroisoquinoline and quinoline moieties.
Properties
CAS No. |
1154583-56-8 |
---|---|
Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
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